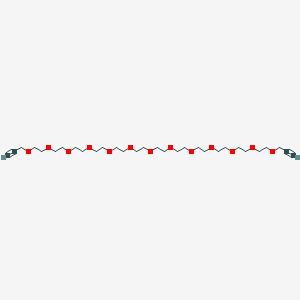

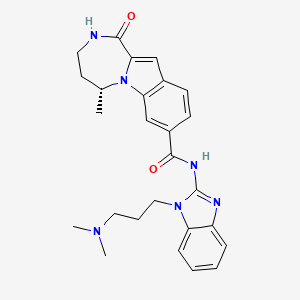

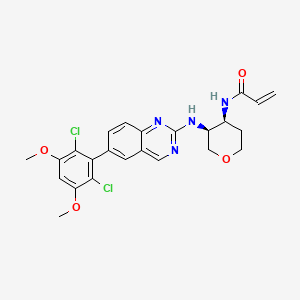

![molecular formula C16H19N7O B606270 (3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine

Übersicht

Beschreibung

BMS-933043 is a novel compound that acts as a partial agonist at the nicotinic alpha7 acetylcholine receptor. This compound has shown promise in improving cognition and sensory processing in preclinical models of schizophrenia .

Vorbereitungsmethoden

The synthesis of BMS-933043 involves several steps. The key intermediate, (S)-3-(aminomethyl)quinuclidin-3-ol, is prepared by reacting (S)-3-(aminomethyl)-3-hydroxy-1-ammoniobicyclo[2.2.2]octan-1-yl)trihydroborate with benzyl chloroformate in dichloromethane. The product is then purified via flash chromatography . Industrial production methods for BMS-933043 have not been detailed in the available literature.

Analyse Chemischer Reaktionen

BMS-933043 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumcarbonat, Benzylchlorformiat und Dichlormethan . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Verbindung BMS-933043 führen.

Wissenschaftliche Forschungsanwendungen

BMS-933043 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich gezeigt, dass es die kognitiven Defizite in präklinischen Modellen von Schizophrenie und Alzheimer-Krankheit verbessert. Die Verbindung wurde auch in visuell-räumlichen Paarassoziationslernaufgaben bei nichtmenschlichen Primaten getestet und hat gezeigt, dass sie das Potenzial hat, kognitive Beeinträchtigungen zu behandeln .

Wirkmechanismus

BMS-933043 übt seine Wirkungen aus, indem es an den nikotinischen Alpha7-Acetylcholinrezeptor bindet. Diese Bindung führt zu einer partiellen agonistischen Aktivität, was zu einer Verbesserung der kognitiven und sensorischen Verarbeitung führt. Die Verbindung zeigt eine hohe Selektivität für den Alpha7-Rezeptor und zeigt keine signifikante Aktivität an anderen nikotinischen Acetylcholinrezeptorsubtypen .

Wirkmechanismus

BMS-933043 exerts its effects by binding to the nicotinic alpha7 acetylcholine receptor. This binding leads to a partial agonist activity, resulting in improved cognitive and sensory processing. The compound shows high selectivity for the alpha7 receptor and does not exhibit significant activity at other nicotinic acetylcholine receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

BMS-933043 ähnelt anderen nikotinischen Alpha7-Rezeptoragonisten wie EVP-6124 und RG3487. BMS-933043 hat in präklinischen Modellen im Vergleich zu diesen Verbindungen einen breiteren Dosis-Wirkungsbereich und eine höhere Wirksamkeit gezeigt . Die einzigartige Bindungsaffinität und das partielle Agonistenprofil von BMS-933043 machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung.

Eigenschaften

IUPAC Name |

(3R)-N-(6-imidazol-1-ylpyrimidin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-4-22-5-2-12(1)16(9-22)8-18-15(24-16)21-13-7-14(20-10-19-13)23-6-3-17-11-23/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBHTUZCPORKT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.